Methyl 2-isothiocyanato-3-phenylpropanoate
Overview
Description
Methyl 2-isothiocyanato-3-phenylpropanoate is an organic compound with the molecular formula C11H11NO2S and a molecular weight of 221.276 g/mol . It belongs to the class of isothiocyanates, which are known for their distinctive chemical properties and applications in various fields such as medical, environmental, and industrial research. This compound is a colorless liquid with a pungent odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-isothiocyanato-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-phenylpropanoate with thiophosgene (CSCl2) under controlled conditions . The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isothiocyanato-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of thioureas or other derivatives.
Addition Reactions: The compound can participate in addition reactions with amines, alcohols, and other nucleophiles.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and bases such as triethylamine . Reaction conditions typically involve mild temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from reactions with this compound include thioureas, amines, and other substituted derivatives .
Scientific Research Applications
Methyl 2-isothiocyanato-3-phenylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-isothiocyanato-3-phenylpropanoate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is electrophilic and can react with nucle
Properties
IUPAC Name |
methyl 2-isothiocyanato-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)10(12-8-15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAZBEQOUOVUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988189 | |
Record name | Methyl N-(sulfanylidenemethylidene)phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68521-58-4 | |
Record name | Methyl 2-isothiocyanato-3-phenylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-(sulfanylidenemethylidene)phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70988189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68521-58-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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